

An In-depth Technical Guide to the Structural Isomers of C₈H₁₈

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Compound of Interest

Compound Name: 3-Ethyl-2-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 18 structural isomers of the molecular formula C₈H₁₈, commonly known as octanes. This document delves into their physicochemical properties, offers a detailed experimental protocol for the synthesis of a key isomer, and visualizes the relationships and processes involved. The information presented herein is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction to C₈H₁₈ Isomers

The molecular formula C₈H₁₈ represents a group of 18 saturated acyclic hydrocarbons, referred to as structural isomers.[1] These isomers share the same molecular weight but exhibit distinct arrangements of their carbon atoms, leading to variations in their physical and chemical properties.[2] This structural diversity is primarily due to differences in carbon chain length and the degree of branching. The most linear isomer is n-octane, while the most branched is 2,2,3,3-tetramethylbutane. Among the most commercially significant isomers is 2,2,4-trimethylpentane, commonly known as isooctane, which serves as a standard for the octane rating of gasoline due to its anti-knock properties.[3]

Quantitative Data Presentation

The physicochemical properties of the 18 structural isomers of C₈H₁₈ are summarized in the table below. These properties, including boiling point, melting point, density, and standard

enthalpy of formation, are critical for various applications, from fuel formulation to their use as solvents and standards in analytical chemistry. The data reveals that increased branching generally leads to a lower boiling point and a higher melting point.

IUPAC Name	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)	Standard Enthalpy of Formation (gas, kJ/mol)
n-Octane	125.7	-57.4	0.703	-208.4
2-Methylheptane	117.6	-109.0	0.698	-212.4
3-Methylheptane	118.9	-120.5	0.705	-210.5
4-Methylheptane	117.7	-121.2	0.704	-211.2
2,2-Dimethylhexane	106.8	-121.2	0.695	-221.4
2,3-Dimethylhexane	115.6	-118.6	0.712	-214.3
2,4-Dimethylhexane	109.4	-119.2	0.700	-217.4
2,5-Dimethylhexane	109.1	-91.3	0.694	-217.4
3,3-Dimethylhexane	112.0	-134.7	0.709	-216.9
3,4-Dimethylhexane	117.7	-110.4	0.719	-212.8
3-Ethylhexane	118.6	-118.6	0.714	-212.8
2,2,3-Trimethylpentane	109.8	-100.7	0.716	-221.7
2,2,4-Trimethylpentane	99.2	-107.4	0.692	-224.1
2,3,3-Trimethylpentane	114.7	-100.8	0.726	-218.4
2,3,4-Trimethylpentane	113.5	-109.2	0.719	-218.5

3-Ethyl-2-methylpentane	115.5	-115.0	0.719	-216.1
3-Ethyl-3-methylpentane	118.2	-92.9	0.727	-216.0
2,2,3,3-Tetramethylbutane	106.5	100.7	0.690 (solid)	-225.9

Note: Data has been compiled from various sources. Minor discrepancies may exist between different references.

Experimental Protocols: Synthesis of 2,2,4-Trimethylpentane (Isooctane)

The synthesis of 2,2,4-trimethylpentane is a cornerstone of the petrochemical industry, primarily achieved through the acid-catalyzed alkylation of isobutane with isobutene.[3] Below is a representative laboratory-scale protocol for this synthesis.

Objective: To synthesize 2,2,4-trimethylpentane via the alkylation of isobutane with isobutene using a solid acid catalyst.

Materials:

- Isobutane (liquefied)
- Isobutene (liquefied)
- Amberlyst-15 (or other suitable solid acid catalyst)
- Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, and pressure gauge
- Cooling bath
- Gas chromatograph (GC) for product analysis

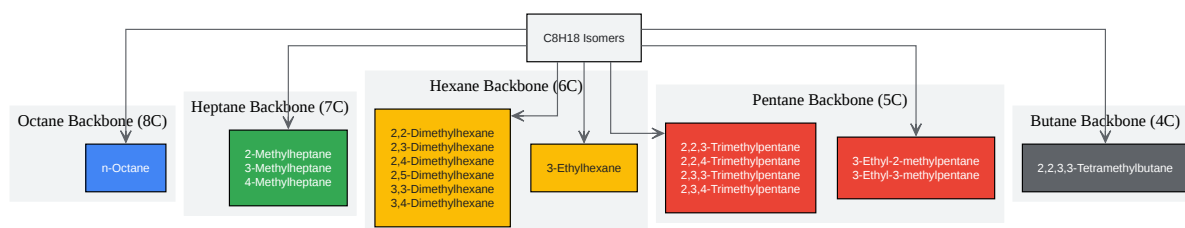
Procedure:

- **Catalyst Preparation:** The Amberlyst-15 catalyst is washed with a non-polar solvent (e.g., n-hexane) and dried under vacuum at 80°C for 4 hours to remove any adsorbed water.
- **Reactor Setup:** The dried catalyst is placed into the pressurized reaction vessel. The vessel is then sealed and purged with an inert gas (e.g., nitrogen) to remove air.
- **Reactant Charging:** The reactor is cooled in a cooling bath to the desired reaction temperature (typically between -10°C and 10°C). A pre-determined molar excess of liquefied isobutane is then transferred into the reactor, followed by the slow addition of liquefied isobutene. A high isobutane to isobutene ratio is maintained to minimize polymerization side reactions.
- **Reaction:** The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst. The reaction is typically carried out at a constant temperature and pressure for a specified duration (e.g., 1-3 hours). The progress of the reaction can be monitored by taking small samples for GC analysis.
- **Reaction Quenching and Product Isolation:** Upon completion, the reaction is quenched by venting the excess isobutane. The liquid product mixture is then carefully collected from the reactor.
- **Purification:** The crude product is washed with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize any residual acidity, followed by washing with distilled water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- **Fractional Distillation:** The dried product is purified by fractional distillation to separate the desired 2,2,4-trimethylpentane from any unreacted starting materials and byproducts.
- **Characterization:** The purity of the final product is confirmed by GC analysis and its identity can be further verified by spectroscopic methods such as NMR and mass spectrometry.

Mandatory Visualizations

Logical Relationship of C₈H₁₈ Isomers

The following diagram illustrates the hierarchical relationship between the structural isomers of C₈H₁₈, categorized by the length of their principal carbon chain.

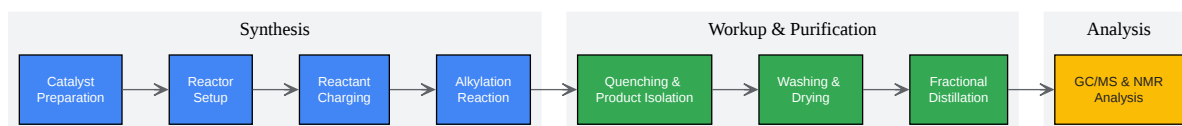


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Figure 1: Isomer classification by parent chain.

Experimental Workflow for Isooctane Synthesis

The diagram below outlines the key stages in the laboratory synthesis and purification of 2,2,4-trimethylpentane.



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Figure 2: Isooctane synthesis workflow.

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